molecular formula C20H15N5O2S B3508756 13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B3508756
M. Wt: 389.4 g/mol
InChI Key: VKPQFFVQZXKQKQ-UHFFFAOYSA-N
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Description

13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound. This compound features a unique structure that includes a quinoline moiety, a thia group, and a tetrazatricyclo framework. Such structural complexity often imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require ethanol as a solvent and moderate heating to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to altered biological activity.

Comparison with Similar Compounds

Similar compounds include:

What sets 13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one apart is its unique combination of a quinoline moiety with a thia and tetrazatricyclo framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S/c1-11-9-13(10-27-2)15-17-18(28-19(15)22-11)20(26)25(24-23-17)14-7-3-5-12-6-4-8-21-16(12)14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPQFFVQZXKQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(N=N3)C4=CC=CC5=C4N=CC=C5)SC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 3
Reactant of Route 3
13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 4
13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 5
13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 6
13-(methoxymethyl)-11-methyl-5-quinolin-8-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

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